molecular formula C7H6N2O4 B1297418 O-(4-Nitrobenzoyl)hydroxylamine CAS No. 35657-36-4

O-(4-Nitrobenzoyl)hydroxylamine

Cat. No.: B1297418
CAS No.: 35657-36-4
M. Wt: 182.13 g/mol
InChI Key: VTKRSTQMGNRMHL-UHFFFAOYSA-N
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Description

“O-(4-Nitrobenzoyl)hydroxylamine” is a chemical compound with the molecular formula C7H6N2O4 . It is also known by the synonyms “NbzONH2” and "4-Nitrobenzyloxyamine hydrochloride" . It is used for research and development purposes .


Synthesis Analysis

The synthesis of “this compound” can be achieved from 4-Nitrobenzoyl chloride . It is also used as a reagent for the preparation of N-(4-nitrobenzyloxy)-amino acids as substrates for an unambiguous N-hydroxypeptide synthesis .


Molecular Structure Analysis

The linear formula of “this compound” is O2NC6H4CH2ONH2 · HCl . The molecular weight is 204.61 .


Physical and Chemical Properties Analysis

“this compound” appears as a light yellow powder . It has a melting point of 85.0℃ (decomposition) and a predicted boiling point of 361.4±44.0 °C . The predicted density is 1.441±0.06 g/cm3 .

Scientific Research Applications

Electrophilic Amination and Synthesis of Chiral Hydrazones

O-(4-Nitrobenzoyl)hydroxylamine, identified as a superior reagent combination with sodium hydride in dioxane, is effectively used in the N-amination of 2-oxazolidinones. This combination has enabled the practical synthesis of a variety of chiral N-acylhydrazones, yielding results ranging from 45 to 95%. These chiral N-acylhydrazones are significant in asymmetric synthesis applications, with developed methods for exchanging or removing the aldehyde component, making this a versatile route for synthesizing chiral N-acylhydrazones (Shen & Friestad, 2002).

Electroreduction of Difunctionalized o-Nitrobenzoyl Compounds

This compound has been studied in the electrochemical reduction of bifunctionalized o-nitrobenzoyl derivatives. This process, investigated in protic medium, leads to the formation of a mixture of cyclization products arising from the reaction with various substituents. The reactivity towards the hydroxylamino group has been found to decrease in a specific order, indicating its selective reactivity in electrochemical synthesis (Hazard et al., 1988).

Enzyme-Activated Inhibition for Serine Proteases

Several N-peptidyl-O(4-nitrobenzoyl)-hydroxylamines have been synthesized to investigate their inhibitory action against various enzymes including dipeptidyl-peptidase IV, alpha-chymotrypsin, elastase, and thermitase. If the peptidyl residue is recognized by the enzyme as a substrate, time-dependent irreversible inactivation occurs. This research provides insights into the use of N,O-diacylhydroxylamines as enzyme-activated inhibitors, particularly important in the study of serine proteases (Fischer et al., 1983).

Research involving the reaction of halonitrobenzenes with t-butyl N-hydroxycarbamate has led to the formation of O-(nitroaryl)hydroxylamines, like this compound. These compounds have been used for the amination of anionic nitrogens and carbanions. The study demonstrates the potential of these hydroxylamines in synthesizing hydroxylamines substituted on the oxygen by heterocyclic rings (Sheradsky et al., 1972).

Safety and Hazards

“O-(4-Nitrobenzoyl)hydroxylamine” may cause an allergic skin reaction (H317) . It is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Use of personal protective equipment, including chemical impermeable gloves, is recommended .

Mechanism of Action

Target of Action

O-(4-Nitrobenzoyl)hydroxylamine is a chemical compound used in organic synthesis, particularly in the synthesis of amides . The primary targets of this compound are carboxylic acids, which are converted into amides through a reaction with this compound .

Mode of Action

The compound interacts with its targets (carboxylic acids) through a nucleophilic substitution reaction . The hydroxylamine group (-NH2OH) of the compound acts as a nucleophile, attacking the carbonyl carbon of the carboxylic acid. This results in the formation of an intermediate, which then rearranges to form the amide product .

Result of Action

The primary result of the action of this compound is the formation of amides from carboxylic acids . This can have various molecular and cellular effects, depending on the specific amides formed and their roles in biological processes.

Action Environment

The action of this compound can be influenced by various environmental factors. For example, the reaction rate can be affected by the temperature and the pH of the environment . Additionally, the presence of other substances that can react with the compound or its reaction products could potentially influence its efficacy and stability.

Properties

IUPAC Name

amino 4-nitrobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N2O4/c8-13-7(10)5-1-3-6(4-2-5)9(11)12/h1-4H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTKRSTQMGNRMHL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)ON)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20330098
Record name O-(4-Nitrobenzoyl)hydroxylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20330098
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

35657-36-4
Record name O-(4-Nitrobenzoyl)hydroxylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20330098
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 35657-36-4
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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